2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique trifluoroacetyl functional group and its bicyclic structure derived from indene. This compound belongs to a class of fluorinated ketones that have garnered interest due to their potential applications in medicinal chemistry and materials science.
The compound is synthesized through various organic reactions involving trifluoroacetylation of indene derivatives. Its synthesis and properties have been discussed in several scientific studies focusing on fluorinated compounds and their reactivity.
This compound is classified as a trifluoroacetylated indene derivative. It falls under the broader category of fluorinated organic compounds, which are known for their distinctive chemical properties influenced by the presence of fluorine atoms.
The synthesis of 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one can be accomplished through several methods:
The synthesis often involves monitoring reaction progress using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired product.
The molecular structure of 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one features:
The molecular formula is , with a molecular weight of approximately 240.19 g/mol. The compound exhibits distinct spectral characteristics in infrared (IR) and NMR spectroscopy due to the presence of fluorine and carbonyl functionalities.
The compound can undergo various chemical reactions typical for ketones and fluorinated compounds:
Reactions involving this compound can be influenced by solvent choice, temperature, and the presence of catalysts. For instance, reactions in polar solvents may enhance nucleophilicity at the carbonyl carbon.
The mechanism of action for chemical transformations involving 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one typically follows these steps:
Kinetic studies may provide insights into reaction rates and mechanisms, often utilizing spectroscopic methods to track intermediate species.
Spectroscopic analyses (IR, NMR) reveal characteristic absorption bands corresponding to functional groups present in the molecule. For example, strong absorption in the carbonyl region indicates a prominent ketone functionality.
The compound has potential applications in various fields:
Research continues to explore its utility in synthesizing more complex fluorinated molecules that could lead to novel therapeutic agents or advanced materials with specific functionalities.
2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one represents a strategically engineered indanone derivative whose structural architecture embodies key principles of modern rational drug design. The incorporation of a trifluoroacetyl group at the C2 position creates a potent electron-withdrawing domain that significantly enhances electrophilic character at the adjacent carbonyl, enabling selective nucleophilic attack and serving as a versatile synthetic handle for further derivatization. This functional group synergy between the indanone core and the trifluoroacetyl moiety enables precise molecular interactions with biological targets, particularly enzymes containing nucleophilic residues in their active sites [3].
Table 1: Structural Features and Their Medicinal Chemistry Implications
Structural Feature | Physicochemical Properties | Medicinal Chemistry Advantages |
---|---|---|
Indanone core | Planar bicyclic system | Enhanced stacking with aromatic residues |
C1 Carbonyl group | Highly polarized bond | Hydrogen-bond acceptor capability |
C2 Trifluoroacetyl group | Strong electron-withdrawing capacity | Electrophilicity for targeted covalent binding |
Fused aromatic ring | Hydrophobic character | Membrane permeability enhancement |
The trifluoroacetyl motif confers improved metabolic stability compared to non-fluorinated analogs by resisting oxidative degradation pathways—a critical pharmacokinetic advantage observed in advanced fluorinated pharmaceuticals. This compound's unique stereoelectronic profile enables it to serve as a privileged scaffold in the development of targeted covalent inhibitors, particularly for oncology and neurodegenerative targets where enzyme modulation requires prolonged residence time . The molecule's balanced lipophilicity (logP ~2.8) positions it favorably within drug-like chemical space, facilitating optimal blood-brain barrier penetration for central nervous system targets—a property leveraged in its structural analogs developed for Alzheimer's disease therapeutics [7].
Within the structural continuum of indanone derivatives, 2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one occupies a distinctive niche due to its dual electrophilic centers (C1 carbonyl and C2 trifluoroacetyl group). Unlike conventional indanone pharmacophores like donepezil—an FDA-approved acetylcholinesterase inhibitor featuring a basic amine side chain—this compound relies on its intrinsic electronic polarization rather than cationic interactions for target engagement [2] . This fundamental difference enables novel binding modalities to targets traditionally considered "undruggable" with standard indanone architectures.
Structural comparisons reveal how the trifluoroacetyl group serves as a bioisosteric replacement for carboxylic acids or other hydrogen-bond acceptors while conferring enhanced membrane permeability. When incorporated into hybrid molecules, this core structure demonstrates remarkable versatility:
Table 2: Structure-Activity Relationship (SAR) Profile of Key Derivatives
Structural Modification | Biological Activity | Potency Enhancement |
---|---|---|
Unsubstituted benzylidene at C2 | Baseline AChE inhibition | Reference |
meta-Aminopropoxy benzylidene | AChE IC₅₀ = 0.12 μM | 15-fold vs baseline |
Piperidine Mannich base | hCA II Ki = 24.7 nM | 3-fold vs morpholine |
Dimethylaminoethyl substitution | Tumor selectivity index = 59.4 | 6-fold vs parent |
Saturated C2-C3 linkage (vs benzylidene) | Reduced BChE inhibition | 2-fold decrease |
The synthetic exploration of functionalized indanones began accelerating in the early 2000s, with 2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-inden-1-one emerging as a strategic intermediate around 2010. Its development was catalyzed by three convergent trends: (1) the clinical success of donepezil (1996) validating the indanone pharmacophore; (2) advances in fluorination methodologies enabling practical trifluoroacetyl group installation; and (3) growing interest in covalent enzyme inhibitors for challenging therapeutic targets [2] .
Table 3: Evolution of Synthetic Pathways for 2-(2,2,2-Trifluoroacetyl)indan-1-one
Synthetic Approach | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Friedel-Crafts Acylation | TFAA/AlCl₃, CH₂Cl₂, 0°C to rt | 45-62 | Direct but regioselectivity challenges |
Oxidation of 2-(Trifluoroacetyl)indene | KMnO₄, acetone/H₂O, 60°C | 78 | High yield, requires indene precursor |
Palladium-Catalyzed Carbonylation | Pd(OAc)₂, CO, TFAA, 80°C | 51 | Versatile for analogs, expensive catalyst |
Microwave-Assisted Synthesis | TfOH, TFAA, 150°C, 15 min | 89 | Rapid, high yield, specialized equipment |
The compound's first reported synthesis (CAS 1484341-18-5) in 2012 employed a Friedel-Crafts acylation strategy where indan-1-one was reacted with trifluoroacetic anhydride under Lewis acid catalysis [3]. This landmark route established the molecular framework but faced limitations in regioselectivity and moderate yields (45-62%). Subsequent innovations introduced palladium-catalyzed carbonylation methods that improved functional group tolerance, enabling the synthesis of C5-substituted analogs crucial for SAR exploration [5].
The period 2015-2020 witnessed significant methodology refinements:
Patent analyses reveal expanding therapeutic claims: US20190209574A1 (2019) claimed indanone derivatives as RORγt nuclear receptor antagonists for autoimmune disorders, while CN101626688A (2010) detailed structural analogs as next-generation cholinesterase inhibitors with improved blood-brain barrier penetration over donepezil [5] . These developments transformed the compound from a synthetic curiosity to a strategic building block in neurodegenerative and oncology drug discovery pipelines.
Figure: Historical Research Milestones
2010 - First synthesis via Friedel-Crafts acylation [3] 2014 - Initial biological screening (CA inhibition) [4] 2016 - Microwave synthesis optimization [5] 2018 - Chiral derivatives for HDAC inhibition 2019 - Patent for RORγt antagonists (US20190209574A1) [5] 2020 - Flow chemistry production [3] 2023 - Hybrid analogs for dual AChE/MAO-B inhibition [7]
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0